molecular formula C18H34P+ B8449638 Tricyclohexylphosphanium

Tricyclohexylphosphanium

Cat. No.: B8449638
M. Wt: 281.4 g/mol
InChI Key: WLPUWLXVBWGYMZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclohexylphosphanium is a chemical compound with the molecular formula C18H34P . It is known for its role as a ligand in various chemical reactions, particularly in organometallic chemistry. The compound is characterized by its high basicity and large steric bulk, making it a valuable component in catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclohexylphosphanium can be synthesized through a Grignard reaction involving cyclohexylmagnesium halide and phosphorus trihalide . The reaction typically proceeds as follows:

    Preparation of Cyclohexylmagnesium Halide: Cyclohexyl bromide reacts with magnesium in anhydrous ether to form cyclohexylmagnesium bromide.

    Reaction with Phosphorus Trihalide: The cyclohexylmagnesium bromide is then reacted with phosphorus trichloride to yield tricyclohexylphosphine.

    Formation of this compound: The tricyclohexylphosphine is further treated with a suitable acid, such as hydrochloric acid, to form tricyclohexylphosphonium chloride.

Industrial Production Methods

Industrial production of tricyclohexylphosphonium often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tricyclohexylphosphanium undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form tricyclohexylphosphine oxide.

    Reduction: It can be reduced back to tricyclohexylphosphine.

    Substitution: It participates in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reactions often involve alkyl halides or aryl halides under basic conditions.

Major Products

Scientific Research Applications

Tricyclohexylphosphanium is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tricyclohexylphosphonium involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination facilitates various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and metal catalyst used .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphonium: Another phosphonium compound with similar applications but different steric and electronic properties.

    Tri-tert-butylphosphonium: Known for its bulkier structure and different reactivity profile.

Uniqueness

Tricyclohexylphosphanium is unique due to its combination of high basicity and large steric bulk, which makes it particularly effective in stabilizing metal complexes and facilitating catalytic reactions. Its stability and ease of handling also contribute to its widespread use in various chemical processes .

Properties

Molecular Formula

C18H34P+

Molecular Weight

281.4 g/mol

IUPAC Name

tricyclohexylphosphanium

InChI

InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2/p+1

InChI Key

WLPUWLXVBWGYMZ-UHFFFAOYSA-O

Canonical SMILES

C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3

Origin of Product

United States

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